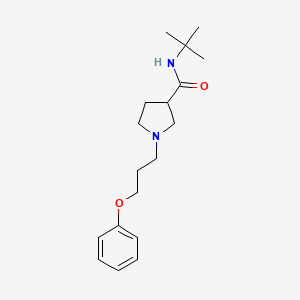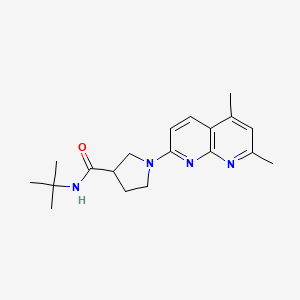![molecular formula C20H25N7 B6472277 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640966-77-2](/img/structure/B6472277.png)
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex chemical entity that falls within the family of pyridine derivatives. This compound is notable for its unique structural features which provide diverse reactivity and applicability in various scientific research fields, including chemistry, biology, and medicine. The presence of multiple heteroatoms and functional groups in its structure contributes to its versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves a multi-step process:
Step 1: The initial step usually includes the synthesis of the pyridine core via a cyclization reaction.
Step 2: Subsequent steps involve the functionalization of the pyridine core to introduce the desired substituents, such as the piperazine and pyrimidine groups.
Step 3:
Key reaction conditions include:
Catalysts: Commonly used catalysts like palladium or nickel.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Temperatures: Reactions may be carried out at temperatures ranging from ambient to elevated temperatures (e.g., 25-150°C).
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve:
Optimized reaction conditions: for higher yield and purity.
Flow chemistry techniques: for continuous production.
Advanced purification methods: such as crystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo several types of reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium, elevated temperature.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Sodium hydroxide in water, reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used but may include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
The compound has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for constructing more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the development of new materials with specialized properties, like catalysts or polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects can vary depending on its application. Generally, it can interact with molecular targets through:
Binding to receptors: Modulating the activity of specific biological pathways.
Inhibiting enzymes: Affecting the catalytic activity of enzymes involved in critical biological processes.
Altering gene expression: Modifying the expression of genes related to disease states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
The presence of a dimethylamino group provides unique electronic and steric properties.
The specific arrangement of functional groups leads to distinct reactivity patterns and biological activities compared to similar compounds.
Propriétés
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-14-11-18(25(2)3)24-20(22-14)27-9-7-26(8-10-27)19-16(13-21)12-15-5-4-6-17(15)23-19/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBZWVSCQURNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,4-trifluoro-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B6472196.png)
![N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472197.png)
![N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472199.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472217.png)
![3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472233.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472241.png)
![3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472249.png)
![N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472255.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6472261.png)

![1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472295.png)
![1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472300.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472301.png)

